molecular formula C8H17NO2 B7984737 (R)-2-(3-Methoxypiperidin-1-yl)ethanol

(R)-2-(3-Methoxypiperidin-1-yl)ethanol

Cat. No.: B7984737
M. Wt: 159.23 g/mol
InChI Key: ITSAIKUTLAJVEH-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-(3-Methoxypiperidin-1-yl)ethanol is a chiral compound with a piperidine ring substituted with a methoxy group and an ethanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-Methoxypiperidin-1-yl)ethanol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction using methanol or a methoxy-containing reagent.

    Attachment of the Ethanol Side Chain: The ethanol side chain is attached through a reaction involving an appropriate alkylating agent.

Industrial Production Methods

Industrial production of ®-2-(3-Methoxypiperidin-1-yl)ethanol may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

®-2-(3-Methoxypiperidin-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol side chain can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives, depending on the reaction conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol side chain can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups in place of the methoxy group.

Scientific Research Applications

®-2-(3-Methoxypiperidin-1-yl)ethanol has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions.

    Biological Studies: The compound is studied for its potential effects on biological systems, including its interaction with receptors and enzymes.

    Chemical Research: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Industrial Applications: The compound may be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of ®-2-(3-Methoxypiperidin-1-yl)ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The exact pathways and targets can vary depending on the context of its use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(3-Methoxypiperidin-1-yl)ethanol: The enantiomer of the compound, which may have different biological activities.

    2-(3-Methoxypiperidin-1-yl)ethanol: The racemic mixture containing both enantiomers.

    2-(3-Hydroxypiperidin-1-yl)ethanol: A similar compound with a hydroxyl group instead of a methoxy group.

Uniqueness

®-2-(3-Methoxypiperidin-1-yl)ethanol is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or racemic mixture. This uniqueness makes it valuable in research and potential therapeutic applications.

Properties

IUPAC Name

2-[(3R)-3-methoxypiperidin-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-11-8-3-2-4-9(7-8)5-6-10/h8,10H,2-7H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITSAIKUTLAJVEH-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CCCN(C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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